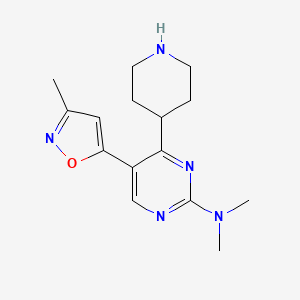![molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is a complex compound with significant applications in various scientific fields. This compound is known for its unique molecular structure, which includes two iridium ions bridged by four 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligands. It is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium typically involves the reaction of 1-phenyl-3,5-difluoro-2-methylpyridine with iridium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chlorobenzene, under controlled temperature and pressure conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state iridium complexes.
Substitution: The compound can undergo substitution reactions where the chlorides are replaced by other ligands, such as phosphines or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions
Major Products Formed
Oxidation: Iridium oxides.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various substituted iridium complexes depending on the ligands used
Applications De Recherche Scientifique
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium: Similar structure but different pyridinyl substitution.
Tris[2-(2-pyridinyl)-5-(trifluoromethyl)phenyl]iridium(III): Different ligand structure and coordination environment.
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)ruthenium tetrafluoroborate: Different metal center and ligand structure.
Uniqueness
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is unique due to its specific ligand structure and the presence of both fluorine and methyl groups, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in optoelectronics and as a catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C48H32Cl2F8Ir2N4 |
|---|---|
Poids moléculaire |
1272.1 g/mol |
Nom IUPAC |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
Clé InChI |
BPSUAJIYEBAJBL-UHFFFAOYSA-L |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
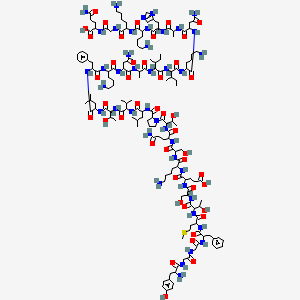

![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)

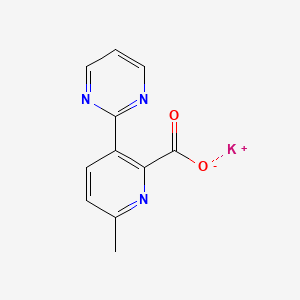
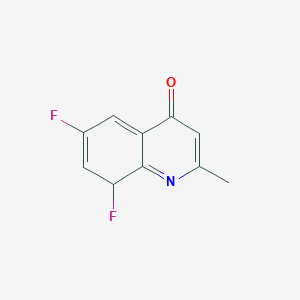
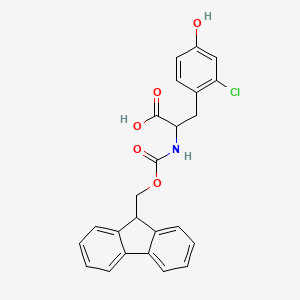
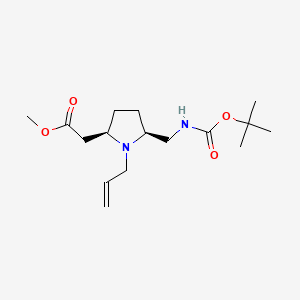
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)

